molecular formula C28H22ClN3O3S B2822872 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1223976-13-3

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2822872
CAS No.: 1223976-13-3
M. Wt: 516.01
InChI Key: JOZNBBDUUHXHOJ-UHFFFAOYSA-N
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Description

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H22ClN3O3S and its molecular weight is 516.01. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) reported that certain quinazolinyl acetamides exhibit potent analgesic and anti-inflammatory properties, comparable to or slightly more potent than diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015). This suggests the potential of quinazolinone derivatives in pain management and inflammation control with reduced gastrointestinal side effects.

Antimicrobial Activities

Research on quinazolinone derivatives also extends to their antimicrobial efficacy. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds exhibited good activity against standard drugs (Patel & Shaikh, 2011). Another study by Temiz-Arpacı et al. (2005) on benzoxazole derivatives related to quinazolinone revealed broad-spectrum activity against bacterial and yeast strains, showing promise for developing new antimicrobial agents (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005).

Anticonvulsant Activity

El Kayal et al. (2019) investigated the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, identifying compounds that improved experimental convulsive syndrome rates in mice without impairing motor coordination. This study suggests a potential mechanism for the anticonvulsant effect through the inhibition of carbonic anhydrase II, recommending further research for clinical application (El Kayal, Shtrygol’, Zalevskyi, Abu Shark, Tsyvunin, Kovalenko, Bunyatyan, Perekhoda, Severina, & Georgiyants, 2019).

Antitumor Activity

The antitumor potential of quinazolinone derivatives has also been explored. Al-Suwaidan et al. (2016) designed and synthesized novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant in vitro antitumor activity. Some compounds were found to be 1.5–3.0 times more potent than the positive control 5-FU, with selective activities toward various cancer cell lines, encouraging the exploration of these compounds as antitumor agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the intermediate 4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid. This intermediate is then coupled with 2-(thiophen-2-ylmethyl)acetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "2-(thiophen-2-ylmethyl)acetamide", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent to form the intermediate 4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid.", "Step 2: Coupling of the intermediate with 2-(thiophen-2-ylmethyl)acetamide in the presence of a coupling agent to form the final product, 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide." ] }

CAS No.

1223976-13-3

Molecular Formula

C28H22ClN3O3S

Molecular Weight

516.01

IUPAC Name

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C28H22ClN3O3S/c29-21-6-3-5-20(15-21)18-31-25-9-2-1-8-24(25)27(34)32(28(31)35)22-12-10-19(11-13-22)16-26(33)30-17-23-7-4-14-36-23/h1-15H,16-18H2,(H,30,33)

InChI Key

JOZNBBDUUHXHOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5

solubility

not available

Origin of Product

United States

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